5-Bromo-2-Carboxy-3-Methylpyridine
CAS No.: 886365-43-1
VCID: VC0154817
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.034
* For research use only. Not for human or veterinary use.

Description |
5-Bromo-2-carboxy-3-methylpyridine, also known as 5-bromo-3-methylpicolinic acid, is a versatile organic compound with the molecular formula C7H6BrNO2 and a molecular weight of approximately 216.034 g/mol . This compound is widely recognized for its significant role in various research fields, including pharmaceutical development, agricultural chemistry, material science, biochemical research, and analytical chemistry . Pharmaceutical Development5-Bromo-2-carboxy-3-methylpyridine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-inflammatory and antimicrobial agents. Its versatility in chemical reactions makes it an essential component in drug development processes . Agricultural ChemicalsThis compound is used in the formulation of agrochemicals, enhancing crop protection by acting as a building block for herbicides and pesticides. Its chemical properties allow it to be modified into effective agricultural chemicals . Material ScienceIn material science, 5-bromo-2-carboxy-3-methylpyridine is explored for creating advanced materials, including polymers and coatings, due to its unique properties that improve durability and resistance . Biochemical ResearchResearchers utilize this chemical in studying enzyme interactions and metabolic pathways, contributing to a better understanding of biological processes . Analytical ChemistryIt is employed in various analytical techniques, such as chromatography, to help identify and quantify other compounds in complex mixtures . Synthesis and Chemical ReactionsWhile specific synthesis methods for 5-bromo-2-carboxy-3-methylpyridine are not detailed in the available literature, similar pyridine derivatives are often synthesized through palladium-catalyzed cross-coupling reactions or other organic synthesis techniques . The compound's reactivity is influenced by its functional groups, allowing it to participate in a variety of chemical reactions. |
---|---|
CAS No. | 886365-43-1 |
Product Name | 5-Bromo-2-Carboxy-3-Methylpyridine |
Molecular Formula | C7H6BrNO2 |
Molecular Weight | 216.034 |
IUPAC Name | 5-bromo-3-methylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) |
Standard InChIKey | GSOCTKHBFREQCV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1C(=O)O)Br |
Synonyms | 5-Bromo-3-methylpyridine-2-carboxylic Acid |
PubChem Compound | 45789779 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume